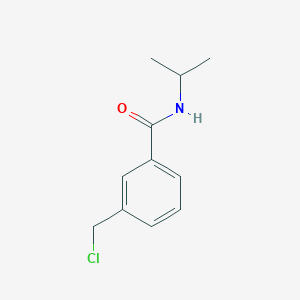

3-(Chloromethyl)-N-isopropylbenzamide

Description

3-(Chloromethyl)-N-isopropylbenzamide (CAS 1119452-67-3) is a benzamide derivative featuring a chloromethyl (-CH₂Cl) substituent at the 3-position of the benzene ring and an isopropyl group attached to the amide nitrogen. Its molecular formula is C₁₂H₁₅ClN₂O₂, with a molecular weight of 254.71 g/mol. The chloromethyl group confers reactivity for nucleophilic substitution, making the compound a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks or bioactive molecules .

Properties

IUPAC Name |

3-(chloromethyl)-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-8(2)13-11(14)10-5-3-4-9(6-10)7-12/h3-6,8H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFFGDIGNJYQMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Chloromethyl)-N-isopropylbenzamide is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H14ClN

- Molecular Weight : 211.69 g/mol

The compound features a chloromethyl group attached to a benzamide structure, which is significant for its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. Its mechanism can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active sites necessary for enzymatic reactions.

- Receptor Interaction : It has been suggested that the compound can modulate receptor activity, influencing various signaling pathways within cells.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of this compound. It has shown effectiveness against a variety of bacterial strains, suggesting potential use as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxic Effects

Research has indicated that this compound exhibits cytotoxic effects on cancer cell lines. A study conducted on human breast cancer cells (MCF-7) demonstrated the following results:

- Cell Viability : The compound reduced cell viability in a dose-dependent manner.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound.

Case Studies

-

Study on Antimicrobial Efficacy :

- Conducted by researchers at a university laboratory, this study evaluated the antimicrobial properties of this compound against clinically isolated strains. Results indicated significant inhibition of growth in Gram-positive bacteria, particularly Staphylococcus aureus.

-

Cancer Research Investigation :

- A research team investigated the cytotoxic effects of the compound on various cancer cell lines. The study concluded that this compound could serve as a lead compound for developing new anticancer drugs due to its ability to induce apoptosis in malignant cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropylbenzamide

- Structure : Incorporates a 1,2,4-oxadiazole ring at the 3-position of the benzene core, in addition to the chloromethyl group .

- Applications : Discontinued in commercial use but explored in medicinal chemistry for its heterocyclic diversity .

3-Chloro-N-(3-hydroxyphenyl)benzamide

- Structure : Replaces the chloromethyl group with a chloro (-Cl) substituent and substitutes the isopropyl group with a 3-hydroxyphenyl moiety .

- Key Differences : The hydroxyl group increases hydrophilicity, altering solubility (e.g., in polar solvents) and enabling hydrogen-bond donation.

- Applications: Potential use in drug design where solubility and target interaction via H-bonding are critical .

3-[(3-Chlorobenzoyl)amino]-N-isopropylbenzamide

- Structure: Features a 3-chlorobenzoyl group linked via an amino bridge, adding steric bulk and electronic effects .

- Key Differences : The benzoyl group may reduce conformational flexibility and increase metabolic stability compared to the chloromethyl analogue.

- Applications : Suitable for applications requiring rigid, planar structures, such as enzyme inhibitors .

Variations in the Amide Nitrogen Substituent

3-[(2-Chlorophenoxy)methyl]-N-isobutylbenzamide

- Structure: Substitutes the isopropyl group with isobutyl (-CH₂CH(CH₃)₂) and replaces chloromethyl with a 2-chlorophenoxymethyl group .

- The phenoxy group enables radical or electrophilic reactivity.

- Applications : Likely explored in CNS-targeting drug candidates due to enhanced lipophilicity .

N-Isopropylbenzamide

- Structure : Simplest analogue lacking both the chloromethyl and additional substituents .

- Key Differences : Absence of chloromethyl eliminates sites for further functionalization, reducing synthetic utility. Lower molecular weight (177.24 g/mol) may improve volatility.

- Applications : Primarily a model compound for studying amide bond stability .

Physical and Chemical Properties Comparison

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Solubility (Polarity) | Reactivity Highlights |

|---|---|---|---|---|---|

| 3-(Chloromethyl)-N-isopropylbenzamide | 254.71 | -CH₂Cl, -N(CH(CH₃)₂) | Not reported | Moderate (logP ~2.8) | Nucleophilic substitution at -CH₂Cl |

| 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropylbenzamide | 316.78 | Oxadiazole, -CH₂Cl, -N(CH(CH₃)₂) | Not reported | Low (logP ~3.5) | Heterocycle-mediated H-bonding |

| 3-Chloro-N-(3-hydroxyphenyl)benzamide | 247.68 | -Cl, -NH-C₆H₄-OH | Not reported | High (logP ~1.9) | H-bond donor/acceptor sites |

| N-Isopropylbenzamide | 177.24 | -N(CH(CH₃)₂) | 98–100 | Moderate (logP ~1.5) | Limited functionalization sites |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.